MRT68921

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

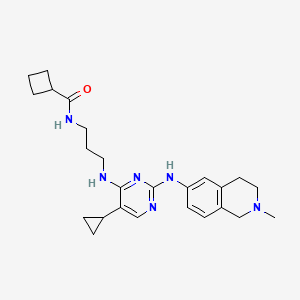

MRT67307 HCl is a potent, reversible kinase inhibitor . It is a dual inhibitor specifically blocking the function of two IKK-related kinases: IKKε (I-kappa-B kinase epsilon or IKBKE), and TBK1 (TANK binding kinase 1), with reported IC values of 160 nM and 19 nM, respectively . MRT67307 HCl also inhibits ULK1 and ULK2 .

Molecular Structure Analysis

The molecular formula of MRT67307 HCl is C26H36N6O2 . x HCl . It is an amino-pyrimidine derivative .Chemical Reactions Analysis

MRT67307 HCl is known to inhibit IKKε and TBK1 with IC50 values of 160 and 19 nM when assayed at 0.1 mM ATP in vitro . It does not inhibit IKKα or IKKβ even at 10 μM .Physical And Chemical Properties Analysis

MRT67307 HCl is provided as a dried powder and shipped at room temperature . Upon receipt, store product at -20 °C . It is soluble in water at 15 mg/ml .科学研究应用

自噬抑制在癌症治疗中的应用

MRT68921 是一种强效的 ULK1/2 抑制剂,ULK1/2 是自噬途径的关键组成部分 {svg_1} {svg_2}. 在癌症研究中,它已被用于评估不同自噬抑制剂的抗白血病潜力 {svg_3}. This compound 对慢性淋巴细胞白血病 (CLL) 细胞表现出浓度依赖性和时间依赖性的细胞毒性 {svg_4}. 它与维奈托克昔联合使用时也表现出强大的协同细胞毒性 {svg_5}.

2. 对 NUAK1 和 ULK1 的双重靶向作用 this compound 被用于双重靶向 NUAK1 和 ULK1,发挥强大的抗肿瘤活性 {svg_6}. 它通过打破氧化应激信号的平衡来显著杀伤肿瘤细胞 {svg_7}.

AMPK/ULK1 途径的抑制

this compound 是 AMPK/ULK1 途径的抑制剂 {svg_8}. 该途径参与自噬,自噬是一种降解和循环细胞成分的细胞过程。通过抑制该途径,this compound 可能会影响各种细胞过程和疾病。

TBK1 和 IKKε 的抑制

MRT67307 HCl 是一种强效的 TBK1 (TANK 结合激酶 1) 和 IKKε (I-κB 激酶 epsilon) 抑制剂,从而阻止 IRF3 (干扰素调节因子 3) 的磷酸化和随后的干扰素刺激基因的表达 {svg_9}. 这种抑制可用于治疗这些激酶发挥关键作用的疾病。

SIK 的抑制

MRT67307 HCl 也是一种盐诱导激酶 (SIK) 抑制剂 {svg_10}. SIKs 阻止调节性巨噬细胞的形成,它们的抑制会诱导某些调节性巨噬细胞标志物(如 IL-10 和其他抗炎分子)的增加 {svg_11}.

MARK1-4 和 NUAK1 的抑制

MRT67307 HCl 是 MARK1-4 和 NUAK1 的抑制剂 {svg_12}. MARK1 是一种丝氨酸/苏氨酸蛋白激酶。 在巨噬细胞中,MRT67307 阻止了 IFNβ 的产生和 IRF3 的磷酸化,而没有抑制 NF-κB 的激活 {svg_13}.

体内

In vivo studies of MRT67307 HCl have been conducted to investigate its potential use as a research tool in the study of dopamine receptor regulation. In one such study, it was found that MRT67307 HCl was able to reduce the release of dopamine in the nucleus accumbens of rats, suggesting that it may be useful in the study of dopamine receptor regulation.

体外

In vitro studies of MRT67307 HCl have been conducted to investigate its potential use as a research tool in the study of dopamine receptor regulation. In one such study, it was found that MRT67307 HCl was able to reduce the binding of dopamine to its receptor in a dose-dependent manner, suggesting that it may be useful in the study of dopamine receptor regulation.

作用机制

Target of Action

MRT68921, also known as MRT67307 HCl, is a potent inhibitor of Unc-51-like autophagy-activating kinases (ULK1 and ULK2) . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initiation stages of autophagy .

Mode of Action

This compound interacts with its primary targets, ULK1 and ULK2, by inhibiting their kinase activity . This inhibition blocks the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks .

Biochemical Pathways

The inhibition of ULK1 and ULK2 by this compound affects the autophagy pathway . Autophagy is a cellular process that can be induced to protect cells in response to intra- and extracellular stresses, including damage to cellular components, nutrient deprivation, hypoxia, and pathogenic invasion . By inhibiting ULK1 and ULK2, this compound disrupts this protective mechanism, leading to increased cellular stress and potential cell death .

Pharmacokinetics

This suggests that this compound can cross cell membranes, which is crucial for its bioavailability and ability to interact with intracellular targets like ULK1 and ULK2 .

Result of Action

The inhibition of ULK1 and ULK2 by this compound has been shown to have potent antitumor activities . It induces caspase-dependent apoptosis in certain cancer cells by inhibiting autophagy and increasing reactive oxygen species . Furthermore, this compound has been shown to enhance the cytotoxic effect of other anticancer drugs, suggesting a potential role in combination therapies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can induce autophagy activity in cancer cells . In such a context, the use of this compound to inhibit autophagy could be particularly effective.

生物活性

MRT67307 HCl has been found to have a variety of biological activities. It has been found to reduce the binding of dopamine to its receptor, to reduce the release of dopamine in the nucleus accumbens, and to reduce the activation of dopamine receptors.

Biochemical and Physiological Effects

MRT67307 HCl has been studied for its potential biochemical and physiological effects. In one study, it was found to reduce the release of dopamine in the nucleus accumbens, suggesting that it may be useful in the study of dopamine receptor regulation. Additionally, it has been found to reduce the binding of dopamine to its receptor, suggesting that it may be useful in the study of dopamine receptor regulation.

实验室实验的优点和局限性

MRT67307 HCl has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic molecule, meaning that it can be synthesized in the lab, making it easy to use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. A limitation of MRT67307 HCl is that its mechanism of action is not fully understood, making it difficult to predict its effects in experiments.

未来方向

The future directions for MRT67307 HCl are numerous. One potential future direction is to further investigate its mechanism of action to better understand how it affects dopamine receptors. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its potential use in the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential use in the study of other neurotransmitter systems, such as serotonin and norepinephrine. Finally, further research could be conducted to explore its potential use in the study of drug addiction and substance abuse.

合成方法

The synthesis of MRT67307 HCl is accomplished through a series of chemical reactions. The first step is the preparation of the indole-5-carboxylic acid, which is prepared by reacting 4-methylthiophenyl-2-(4-morpholinyl)ethyl-1H-indole-5-carboxylic acid with hydrochloric acid in a suitable solvent such as methanol. The resulting product is then reacted with a suitable base such as potassium hydroxide to form the desired product, MRT67307 HCl.

安全和危害

生化分析

Biochemical Properties

MRT68921 interacts with specific kinases, particularly ULK1 and ULK2 . It acts as an ATP-competitive inhibitor against these targets, presenting a potent inhibition of autophagy . The compound has been found to reduce ULK1 activity in cells, blocking the induction of autophagy .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptotic cell death . It also blocks mTOR-dependent autophagy, a process that is often upregulated in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It inhibits ULK1 and ULK2, key kinases involved in the initiation of autophagy . By inhibiting these kinases, this compound disrupts the balance of oxidative stress signals within cells, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been reported to significantly kill tumor cells by disrupting oxidative stress signals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the regulation of autophagy, a metabolic pathway that recycles intracellular components . It inhibits ULK1 and ULK2, key enzymes in this pathway . The inhibition of these enzymes disrupts the balance of oxidative stress signals within cells, leading to cell death .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its primary targets, ULK1 and ULK2, are involved in the regulation of autophagy , it is likely that this compound localizes to autophagosomes, the organelles where autophagy occurs.

属性

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISLZKMBSCLSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary molecular target of MRT68921, and how does this interaction affect cellular processes?

A1: this compound potently inhibits both ULK1 and ULK2 kinases. [, ] These kinases are essential for initiating autophagy, a lysosomal degradation pathway crucial for cellular homeostasis. [, ] By inhibiting ULK1/2, this compound disrupts the initiation and maturation of autophagosomes, effectively blocking autophagy. [, ] This blockade has been observed to lead to the accumulation of early autophagosomal structures, highlighting the role of ULK1 in autophagy progression. [] Interestingly, recent findings suggest that this compound might also influence other cellular processes beyond autophagy, such as mitotic regulation, by impacting histone H3 phosphorylation and spindle microtubule organization. []

Q2: Does this compound affect the mTOR pathway?

A2: Yes, research shows that this compound-mediated inhibition of ULK1 kinase effectively blocks mammalian target of rapamycin (mTOR)-dependent autophagy. [, ] This finding suggests that targeting ULK1 with this compound can modulate the mTOR pathway, a key regulator of cell growth, proliferation, and survival. []

Q3: What is the molecular formula and weight of this compound? Is spectroscopic data available?

A3: Unfortunately, the provided scientific papers do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. Further investigation of chemical databases and literature would be needed to retrieve this information.

Q4: Are there any studies on the material compatibility and stability of this compound under various conditions?

A4: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under various conditions (temperature, pH, light exposure), and potential applications outside a biological context is not available in these studies.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily characterized as a kinase inhibitor, specifically targeting ULK1/2. [, ] Its mechanism of action revolves around binding to these kinases and inhibiting their activity, rather than acting as a catalyst itself. [] The provided research does not mention any catalytic properties of this compound.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: While the provided papers do not detail specific computational studies, one study mentions the crystal structure of ULK2 complexed with this compound. [] This information suggests that structural studies and potentially computational modeling have been conducted. Accessing those studies would be necessary to delve into the specific computational methods employed and the insights gained.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

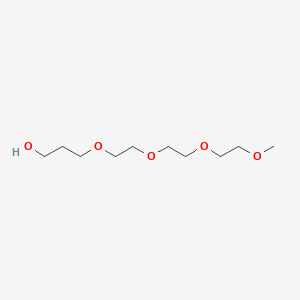

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)